REACTION_CXSMILES
|
[C:1](=[S:3])=[S:2].[OH-].[K+:5].[CH2:6]([OH:10])[CH2:7][CH2:8][CH3:9]>>[C:1](=[S:3])([O:10][CH2:6][CH2:7][CH2:8][CH3:9])[S-:2].[K+:5] |f:1.2,4.5|
|
Name
|
|
Quantity
|
380 g
|
Type
|
reactant
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
after stirring the mixture for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
filtered The precipitate
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Type
|
WASH
|
Details
|
was washed with butanol
|
Reaction Time |
2 h |
Name
|
potassium O-n-butyl dithiocarbonate
|
Type
|
product
|
Smiles
|
C([S-])(OCCCC)=S.[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |